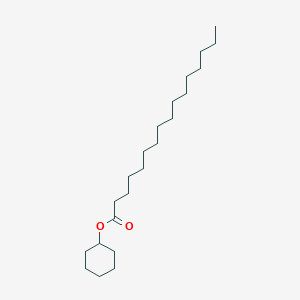
Cyclohexyl palmitate
Description
Cyclohexyl palmitate (IUPAC name: hexadecanoic acid, cyclohexyl ester) is an ester derived from hexadecanoic acid (palmitic acid) and cyclohexanol. Its molecular formula is C₂₂H₄₂O₂, characterized by a cyclohexyl group attached to the palmitate backbone.
Properties
CAS No. |
1673-08-1 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
cyclohexyl hexadecanoate |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23)24-21-18-15-14-16-19-21/h21H,2-20H2,1H3 |
InChI Key |
BMZOQYYROAVSAP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCCC1 |
Other CAS No. |
1673-08-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The following table summarizes key properties of cyclohexyl palmitate and its analogs:
Key Differentiators
- Lipophilicity and Solubility : this compound’s cyclohexyl group enhances lipid solubility compared to linear esters like cetyl palmitate. This property may improve its performance in oil-based formulations.
- Thermal Behavior : Cetyl palmitate is solid at room temperature, whereas this compound’s cyclic structure likely lowers its melting point, making it more suitable for liquid formulations.
- Complexation Potential: Magnesium palmitate demonstrates unique coordination chemistry, forming distinct crystalline structures with applications in material science .
Research Findings
- Isocetyl Palmitate: Studies highlight its superior emulsifying capacity in cosmetic formulations, attributed to isohexadecanol’s branched chain .
- 2-Ethylhexyl Palmitate : Safety data sheets confirm its low toxicity and environmental persistence, supporting its use in consumer products .
- Magnesium Palmitate : X-ray diffraction studies reveal structural individuality in mixed-ligand complexes, suggesting utility in advanced materials .
Q & A
Q. What are the standard methodologies for synthesizing Cyclohexyl palmitate in laboratory settings?
this compound is typically synthesized via esterification between palmitic acid and cyclohexanol, often catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic approaches (e.g., lipases). Key steps include:
- Reagent purification : Pre-drying reactants to minimize hydrolysis side reactions.
- Catalyst optimization : Acid catalysts require controlled temperature (60–80°C) to avoid decomposition, while enzymatic methods demand pH stability (e.g., 7.0–8.0 for immobilized lipases).
- Yield monitoring : Use gas chromatography (GC) or gravimetric analysis to track ester formation .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation via peaks at δ 4.0–4.5 ppm (cyclohexyl-O) and δ 2.3 ppm (palmitoyl carbonyl).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate ester C=O stretching (~1740 cm⁻¹) and absence of carboxylic acid O-H (~3000 cm⁻¹).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect residual reactants or by-products .
Q. What critical parameters should be monitored during the enzymatic synthesis of this compound?
Key variables include:
- Molar ratio : Optimal substrate ratios (e.g., 1:3 to 1:7 acid:alcohol) to drive equilibrium toward esterification.
- Enzyme loading : Typically 3–7% (w/w) to balance cost and reaction rate.
- Solvent selection : Non-polar solvents (e.g., hexane) improve lipase activity by reducing water interference .
Advanced Research Questions
Q. What experimental design strategies optimize this compound synthesis yield while minimizing by-products?
A Design of Experiments (DOE) approach, such as Response Surface Methodology (RSM), can systematically optimize variables:
| Factor | Level Range |
|---|---|
| Molar ratio | 1:3 – 1:7 |
| Enzyme loading | 3–7% (w/w) |
| Temperature | 50–70°C |
| Reaction time | 12–24 h |
| A 4-factor, 3-level DOE (e.g., Box-Behnken design) reduces experimental runs while identifying interactions. Second-order polynomial models predict optimal conditions (e.g., 1:5 molar ratio, 5% enzyme loading, 60°C) . |
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
Contradictions may arise from:
- Cell model variability : Differences in cell lines (e.g., HepG2 vs. Caco-2) or culture conditions (e.g., serum-free media).
- Dose-dependent effects : Use dose-response assays (e.g., MTT for metabolic activity, LDH for cytotoxicity) to establish non-linear relationships (see Table 1) .
- Statistical rigor : Apply meta-analysis to aggregate data, emphasizing effect sizes and confidence intervals over p-values .
Q. What in vitro models are appropriate for studying the chronobiological effects of this compound on cellular metabolic rhythms?
- Differentiated myotubes : Monitor rhythmic transcript patterns (e.g., Bmal1, Per2) via qPCR under synchronized conditions (e.g., serum shock).
- Gene set enrichment analysis (GSEA) : Identify pathways (e.g., lipid metabolism, circadian regulation) perturbed by palmitate derivatives (Figure 1D–F) .
- Time-lapsed imaging : Track real-time metabolic flux using fluorescent reporters (e.g., NADH/NAD⁺ sensors).
Q. How can multivariate analysis resolve conflicting data on the solvent compatibility of this compound in formulation studies?
- Principal Component Analysis (PCA) : Reduce solvent polarity, viscosity, and dielectric constant into principal components to identify clusters of compatible solvents.
- Partial Least Squares (PLS) Regression : Corrogate solvent properties with this compound stability (e.g., degradation rate at 40°C/75% RH).
- Robustness testing : Include outlier detection (e.g., Mahalanobis distance) to exclude anomalous data points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


